molecular formula C10H13NOS B12223533 Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- CAS No. 114235-68-6

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-

Cat. No.: B12223533
CAS No.: 114235-68-6
M. Wt: 195.28 g/mol
InChI Key: BAXRKWOQINDVFF-UHFFFAOYSA-N
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Description

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is an organic compound with the molecular formula C10H13NOS This compound is characterized by the presence of an acetamide group attached to a 3,5-dimethylphenyl ring and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- typically involves the reaction of 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide. This intermediate is then reacted with a thiolating agent such as thiourea or hydrogen sulfide to introduce the mercapto group, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Acetamide, N-(3,5-dimethylphenyl)-2-mercapto-.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)acetamide
  • N-(3,4-Dimethylphenyl)acetamide
  • N-(2,6-Dimethylphenyl)acetamide

Uniqueness

Acetamide, N-(3,5-dimethylphenyl)-2-mercapto- is unique due to the presence of both the acetamide and mercapto groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

114235-68-6

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C10H13NOS/c1-7-3-8(2)5-9(4-7)11-10(12)6-13/h3-5,13H,6H2,1-2H3,(H,11,12)

InChI Key

BAXRKWOQINDVFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CS)C

Origin of Product

United States

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